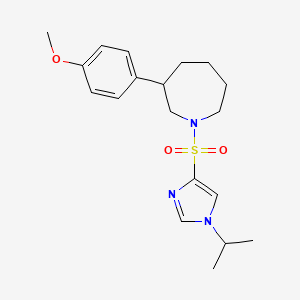

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c1-15(2)21-13-19(20-14-21)26(23,24)22-11-5-4-6-17(12-22)16-7-9-18(25-3)10-8-16/h7-10,13-15,17H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAATGUHDNHVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse sources.

Structural Characteristics

The compound features a complex structure comprising:

- Imidazole moiety : Known for its broad range of biological properties.

- Sulfonyl group : Enhances solubility and reactivity.

- Azepane ring : A seven-membered cyclic amine that may contribute to the compound's pharmacological profile.

- Methoxyphenyl substituent : Potentially influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit a variety of biological activities, including:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Antitumor | Potential in inhibiting cancer cell proliferation. |

| Anti-inflammatory | May reduce inflammation in biological systems. |

| Antioxidant | Capable of scavenging free radicals. |

Case Studies and Research Findings

-

Antimicrobial Activity :

Jain et al. (2021) synthesized related imidazole derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting that the imidazole structure may enhance activity against these pathogens . -

Antitumor Potential :

A study highlighted the anticancer properties of imidazole derivatives, which demonstrated inhibition of tumor cell lines in vitro. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis . -

Anti-inflammatory Effects :

Compounds similar to this compound have shown promise in reducing inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may facilitate binding to enzymes, potentially inhibiting their function.

- Receptor Modulation : The structural features allow for interaction with various receptors involved in signaling pathways.

Synthesis typically involves multi-step organic reactions, starting from easily accessible precursors:

- Formation of the azepane ring.

- Introduction of the isopropyl-substituted imidazole.

- Sulfonation to attach the sulfonyl group.

The molecular formula is with a molecular weight of 374.5 g/mol .

Scientific Research Applications

Structural Features

The compound can be characterized by the following structural components:

- Imidazole Ring : Contributes to biological activity and solubility.

- Sulfonyl Group : Enhances reactivity and may improve pharmacokinetic properties.

- Azepane Moiety : Provides structural diversity and potential interaction sites with biological targets.

- Methoxyphenyl Group : May influence lipophilicity and enhance binding affinity to target proteins.

Research indicates that compounds containing imidazole and sulfonamide groups exhibit a range of biological activities, including:

- Anticancer Properties : Several studies have reported that imidazole derivatives can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization and apoptosis induction .

- Antimicrobial Activity : The presence of the sulfonamide group is associated with antibacterial effects, making these compounds candidates for further development in treating infections .

Case Studies

- Anticancer Activity : A study highlighted the effectiveness of imidazole derivatives in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colorectal cancer), showing IC50 values ranging from 80 to 200 nM . The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Antimicrobial Studies : Research on sulfonamide-containing compounds has demonstrated their ability to inhibit bacterial growth. For instance, derivatives similar to 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane showed promising results against various Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations :

- Electron-Withdrawing Groups : The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity than the halogenated or hydroxylated substituents in chalcone derivatives .

- Aromatic Substitution Patterns : The 4-methoxyphenyl group is shared with compounds 2h and 2p, but its positioning on an azepane rather than a chalcone backbone could alter pharmacokinetics (e.g., solubility, metabolic stability).

Functional Comparisons: SAR Insights from Chalcone Derivatives

Evidence from chalcone derivatives (e.g., 2h, 2p) highlights critical structure-activity relationship (SAR) trends relevant to the target compound :

- Electronegativity and Activity : Substitution with electron-withdrawing groups (e.g., halogens) at para positions enhances inhibitory potency. For example, compound 2h (4-chloro, 4-methoxy) shows higher activity than 2p (4-methoxy, 4-methoxy), suggesting that the target compound’s sulfonyl group (strongly electron-withdrawing) may enhance bioactivity.

- Steric Effects : Bulky substituents (e.g., isopropyl in the target compound) may hinder binding unless accommodated by large enzyme active sites.

Methodological Overlaps in Structural Characterization

- Crystallography Tools : The target compound’s structure determination likely employs SHELX programs for refinement and validation, as widely used for small-molecule crystallography .

- Conformational Analysis : Similar to the isostructural triazole-thiazole hybrids in , the target compound’s azepane ring may adopt planar or perpendicular conformations depending on crystal packing .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

To validate the structure, employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfonyl, imidazole), and multinuclear NMR (¹H, ¹³C) to map substituent connectivity . For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL refinement is critical, with attention to resolving potential disorder or twinning in the azepane or imidazole moieties .

Q. What are the critical steps in synthesizing sulfonyl-containing heterocycles like this compound?

Key steps include:

- Sulfonylation : Reacting the imidazole core with a sulfonyl chloride under anhydrous conditions, monitored via TLC.

- Azepane functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

Q. What safety considerations are critical when handling intermediates during synthesis?

- Reactive intermediates : Use a fume hood for sulfonyl chloride reactions due to corrosive and volatile byproducts.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, especially when handling fluorinated or methoxy-containing precursors.

- Waste disposal : Neutralize acidic/basic residues before disposal, as outlined in safety data sheets for similar sulfonyl-azepane derivatives .

Q. How can researchers address common purity challenges during characterization?

- HPLC-MS : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to detect trace impurities.

- Differential scanning calorimetry (DSC) : Identify polymorphic forms or solvates that may affect biological activity .

Q. What initial bioactivity screening approaches are suitable for this compound?

- In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases, oxidases) at concentrations ranging from 1 nM to 10 µM.

- Cellular viability assays : Use MTT or resazurin-based protocols in relevant cell lines, with positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallographic data be resolved during structural validation?

- Dynamic effects : NMR may capture conformational flexibility (e.g., azepane ring puckering) not evident in static X-ray structures. Perform variable-temperature NMR or DFT calculations to model dynamic behavior.

- Disorder modeling : Use SHELXL’s PART command to refine disordered regions, ensuring the occupancy sum equals unity .

Q. What experimental strategies optimize reaction yields for multi-step syntheses involving imidazole sulfonylation?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfonylation efficiency.

- Microwave-assisted synthesis : Reduce reaction time for azepane functionalization steps (e.g., 80°C, 30 min vs. 24 hours conventional heating) .

Q. How should researchers design bioactivity assays to minimize false positives?

- Counter-screening : Include off-target enzymes (e.g., unrelated phosphatases) to assess selectivity.

- Dose-response curves : Use 8–12 concentration points in triplicate to calculate robust IC₅₀ values. Validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What methodologies are recommended for polymorph screening to ensure crystallographic reproducibility?

Q. How can sulfonyl group reactivity be analyzed to design derivatives with enhanced stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.